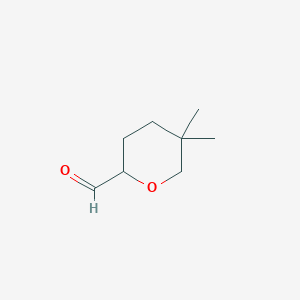
5,5-Dimethyltetrahydro-2H-pyran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyltetrahydro-2H-pyran-2-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a derivative of tetrahydropyran, featuring two methyl groups at the 5th position and an aldehyde group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyltetrahydro-2H-pyran-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 5,5-dimethyl-1,3-dioxane, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of an acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further ensures the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyltetrahydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: 5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid.
Reduction: 5,5-Dimethyltetrahydro-2H-pyran-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethyltetrahydro-2H-pyran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyltetrahydro-2H-pyran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and therapeutic applications. The exact molecular targets and pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-2-carbaldehyde: Lacks the methyl groups at the 5th position.
5-Methyltetrahydro-2H-pyran-2-carbaldehyde: Contains only one methyl group at the 5th position.
2,2-Dimethyltetrahydro-2H-pyran-5-carbaldehyde: The position of the aldehyde group is different.
Uniqueness
5,5-Dimethyltetrahydro-2H-pyran-2-carbaldehyde is unique due to the presence of two methyl groups at the 5th position, which can influence its chemical reactivity and physical properties. This structural feature may enhance its stability and make it a valuable intermediate in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5,5-dimethyloxane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-8(2)4-3-7(5-9)10-6-8/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
VJUOYXRECSVPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(OC1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


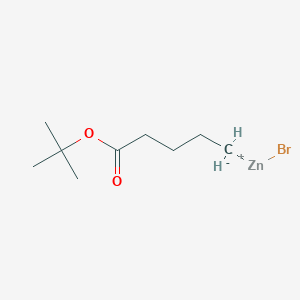
![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)

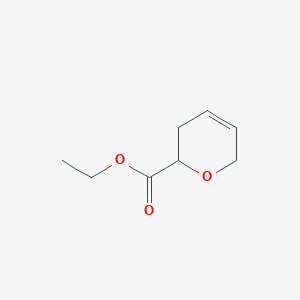
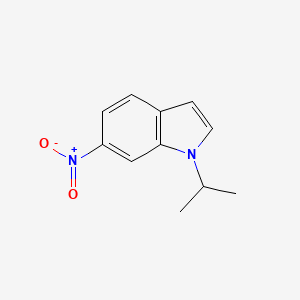
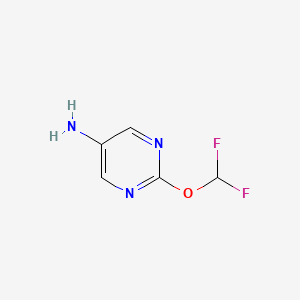
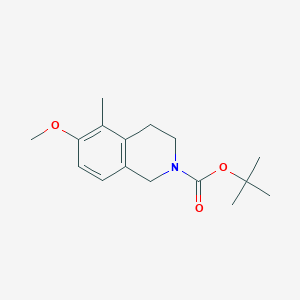

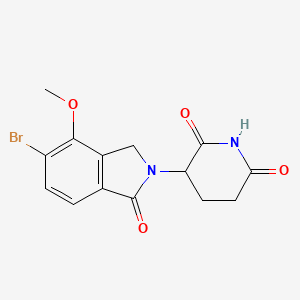
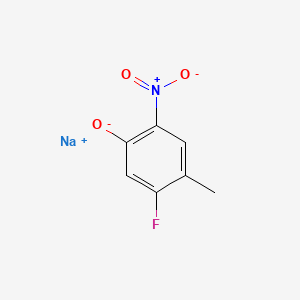
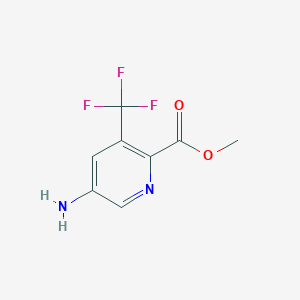
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)
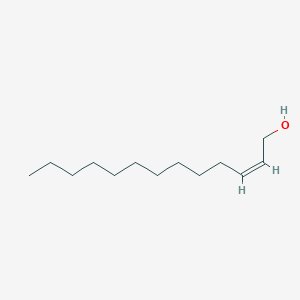
![[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13916982.png)
